![molecular formula C15H18F3NO5S B2931139 7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396889-19-2](/img/structure/B2931139.png)
7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains a trifluoromethoxy group, a sulfonyl group, and a spirocyclic structure. The trifluoromethoxy group is a fluorinated ether group that is often used in pharmaceuticals and agrochemicals due to its unique properties . The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or as a reactive group in synthetic chemistry . The spirocyclic structure refers to a compound where two rings share a single atom, in this case, the “spiro” atom is part of both a six-membered and a five-membered ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The trifluoromethoxy group is known to prefer the para position on aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the trifluoromethoxy group is known to be quite hydrophobic .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Elimination Reactions Spirocyclic compounds, including various spiroketals and their derivatives, have been studied for their stereochemistry and elimination reactions. For instance, α-bromo spiroketals have been characterized and their relative stereochemistries established, demonstrating the potential for synthesizing spiroketal metabolites like obtusin and neoobtusin (Lawson et al., 1993).
Polymerization of Cyclic Monomers The radical polymerization of unsaturated spiro orthocarbonates highlights another application, where spirocyclic compounds serve as monomers in the formation of crosslinked polymers with specific properties, such as reduced shrinkage volume (Moszner et al., 1995).
Synthesis and Reactions of Silanes Research on silanes containing triflate groups underscores the versatility of sulfone derivatives in synthesizing compounds with potential industrial applications, facilitating reactions with alcohols and amines (Matyjaszewski & Chen, 1988).
Oxidative Properties in Organic Synthesis Sulfone compounds, such as triflic anhydride, are utilized for the mild oxidation of alcohols and sulfides, showcasing their role in synthesizing carbonyl compounds and sulfoxides, which are crucial intermediates in various organic syntheses (Nenajdenko et al., 1997).
Fuel-Cell Applications The synthesis and properties of sulfonated block copolymers featuring fluorenyl groups for fuel-cell applications demonstrate the importance of sulfone derivatives in developing high-performance materials for energy technologies (Bae et al., 2009).
Eigenschaften
IUPAC Name |
7,7-dimethyl-2-[4-(trifluoromethoxy)phenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-13(2)22-9-14(10-23-13)7-19(8-14)25(20,21)12-5-3-11(4-6-12)24-15(16,17)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZYUKUJBFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)
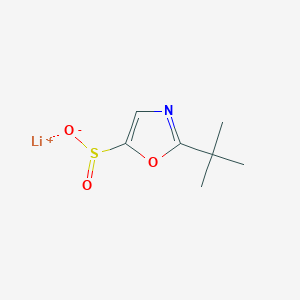
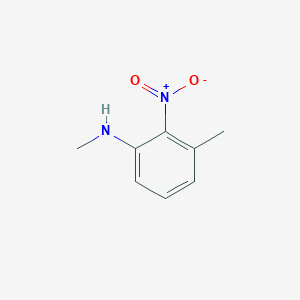
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
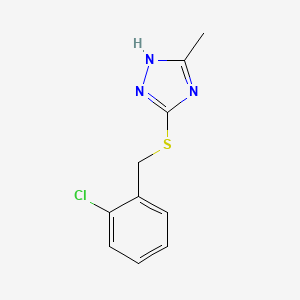
![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)
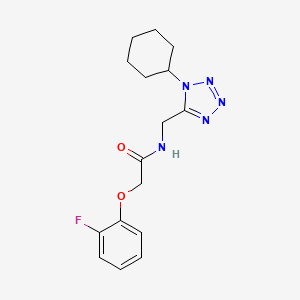
![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)
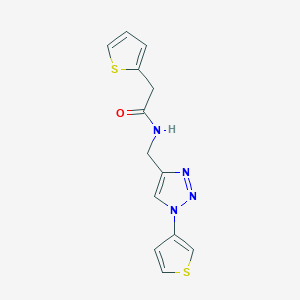

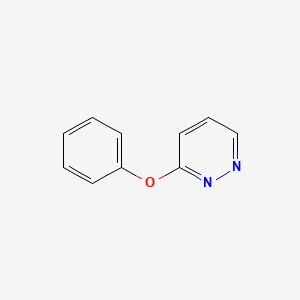
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)